molecular formula C9H10N4S B081936 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 13229-01-1

4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B081936
CAS No.: 13229-01-1
M. Wt: 206.27 g/mol
InChI Key: MXONMXJEHNDQPJ-UHFFFAOYSA-N
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Description

4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group, a methyl-substituted phenyl group, and a thiol group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound. The reaction conditions generally include refluxing the reaction mixture in ethanol or another suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance the efficiency and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazole derivatives .

Scientific Research Applications

4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of 4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-Amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methyl-substituted phenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

4-amino-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-6-2-4-7(5-3-6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXONMXJEHNDQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351024
Record name 4-Amino-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13229-01-1
Record name 4-Amino-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

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